molecular formula C21H27NO6 B11152182 N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

Cat. No.: B11152182
M. Wt: 389.4 g/mol
InChI Key: ZDFKYSTVJHUZOC-UHFFFAOYSA-N
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Description

N-{[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline (CAS: 956050-38-7) is a synthetic coumarin-derived compound with a molecular formula of C₂₁H₂₇NO₆S and a molecular weight of 421.508 g/mol . Its structure comprises:

  • An acetyloxy linker bridging the coumarin moiety to a norvaline residue, a non-proteinogenic amino acid with a five-carbon backbone.

The compound exhibits one stereocenter and is synthesized via multi-step condensation reactions, likely involving coupling of activated coumarin intermediates with norvaline derivatives .

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C21H27NO6/c1-4-6-8-14-11-19(24)28-20-13(3)17(10-9-15(14)20)27-12-18(23)22-16(7-5-2)21(25)26/h9-11,16H,4-8,12H2,1-3H3,(H,22,23)(H,25,26)

InChI Key

ZDFKYSTVJHUZOC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with norvaline. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form dihydro derivatives.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various acyl-substituted derivatives.

Scientific Research Applications

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets. The chromen-2-one moiety is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, the compound may exert anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Coumarin-Acetamide Family

Compound A : N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}thiazolidinone Derivatives
  • Structure: Features a 4-methylcoumarin core linked to a thiazolidinone ring via an acetamide group.
  • Key Differences: Substituents: Lacks the 8-methyl and 4-butyl groups present in the target compound. Backbone: Replaces norvaline with a thiazolidinone heterocycle.
  • Thiazolidinone introduces hydrogen-bonding sites, enhancing interactions with enzymes or receptors .
Compound B : N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline
  • Structure : Contains a fused cyclopenta[c]chromen-4-one core instead of a simple coumarin.
  • Lacks alkyl substituents (butyl/methyl), reducing steric hindrance .
  • Impact: Altered electronic properties due to extended conjugation in the fused ring system. Lower molecular weight (C₁₉H₂₁NO₆ vs. C₂₁H₂₇NO₆S) may influence solubility .

Functional Analogues in the N-Acetylated Amino Acid Family

Compound C : N-{[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine
  • Structure: Replaces norvaline with methionine, a sulfur-containing amino acid.
  • Steric and electronic effects differ due to the longer side chain and sulfur atom .
  • Impact :
    • Enhanced metabolic stability due to methionine’s resistance to proteolytic cleavage.
    • Possible toxicity from sulfur oxidation byproducts .
Compound D : Methyl 2-{N-[2-(2,4-Dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate
  • Structure: Combines a dichlorophenoxyacetyl group with a pyrimidinyl-aniline backbone.
  • Key Differences :
    • Replaces coumarin with a pyrimidine ring, altering π-π stacking capabilities.
    • Chlorine atoms increase electronegativity and bioactivity (e.g., fungicidal effects) .
  • Impact :
    • Broader antimicrobial activity compared to coumarin derivatives.
    • Higher environmental persistence due to halogenation .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s butyl and methyl groups complicate synthesis compared to simpler coumarin derivatives, requiring optimized purification steps .
  • Biological Specificity: The norvaline backbone may reduce off-target effects compared to methionine-containing analogues, which could interact with sulfur-metabolizing enzymes .
  • Crystallography : Tools like SHELXL and WinGX are critical for resolving structural nuances, such as hydrogen-bonding patterns in Compound D’s crystal lattice .

Biological Activity

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a coumarin derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antioxidant domains. This article synthesizes findings from various studies to elucidate the compound's biological activity, including relevant data tables and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C17H20O5
Molecular Weight 304.34 g/mol
CAS Number 438028-14-9
Synonyms 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Synthesis and Structure

This compound is synthesized through the reaction of 4-butyl-8-methylcoumarin with norvaline derivatives. The structure features a coumarin moiety linked to an acetylated amino acid, which is hypothesized to enhance its biological activity compared to simpler coumarin derivatives.

Anti-inflammatory Activity

Research has demonstrated that coumarin derivatives possess significant anti-inflammatory properties. In a comparative study, several derivatives were evaluated for their ability to inhibit edema in animal models. The results indicated that this compound exhibited superior anti-inflammatory effects compared to indomethacin, a standard anti-inflammatory drug.

Table 1: Percentage of Edema Inhibition of Various Compounds

Compound30 mins1 hr2 hr3 hr4 hr5 hr
Indomethacin (Reference)22.22%33.33%67.39%78.72%78.72%79.16%
N-{[(4-butyl...]}30.00%45.00%75.00%85.00%90.00%95.00%

The above table summarizes the anti-inflammatory activity of N-{[(4-butyl...]} compared to indomethacin over time, illustrating its potential as a therapeutic agent.

Antioxidant Activity

In addition to anti-inflammatory effects, studies have indicated that coumarin derivatives can exhibit antioxidant properties, which are crucial for combating oxidative stress-related diseases. The antioxidant activity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.

Table 2: Antioxidant Activity of Selected Coumarin Derivatives

CompoundIC50 (µg/mL)
N-{[(4-butyl...]}25
Standard (Ascorbic Acid)15

Lower IC50 values indicate higher antioxidant activity; thus, N-{[(4-butyl...]} shows promising potential in this area as well.

Case Studies

  • In Vivo Studies : A study conducted on rats demonstrated that administration of N-{[(4-butyl...]} significantly reduced inflammation markers such as TNF-alpha and IL-6 after induced inflammation.
  • In Vitro Studies : Cell line assays showed that the compound inhibited the proliferation of inflammatory cytokines in cultured macrophages, supporting its role as an anti-inflammatory agent.

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